molecular formula C19H21FN2O3 B5743172 (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE

Cat. No.: B5743172
M. Wt: 344.4 g/mol
InChI Key: RZTGNFGSUVIMKY-UHFFFAOYSA-N
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Description

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a combination of methoxy and fluorophenyl groups attached to a piperazine ring, making it a subject of study for its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE typically involves the reaction of 2,3-dimethoxybenzoyl chloride with 4-(2-fluorophenyl)piperazine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s methoxy and fluorophenyl groups allow it to bind with high affinity to these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2,4-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
  • (3,4-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE
  • (2,3-DIMETHOXYPHENYL)[4-(3-FLUOROPHENYL)PIPERAZINO]METHANONE

Uniqueness

(2,3-DIMETHOXYPHENYL)[4-(2-FLUOROPHENYL)PIPERAZINO]METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and fluorophenyl groups enhances its binding affinity and specificity towards certain molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3/c1-24-17-9-5-6-14(18(17)25-2)19(23)22-12-10-21(11-13-22)16-8-4-3-7-15(16)20/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTGNFGSUVIMKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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